molecular formula C12H19NOS B3022849 (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine CAS No. 436099-59-1

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine

Cat. No. B3022849
M. Wt: 225.35 g/mol
InChI Key: CVBPCZQPPXQUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-methoxy-4-(methylsulfanyl)benzoic acid, has been explored using readily available starting materials like 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative approaches have been developed, yielding the final product in total yields of 17% and 37%, respectively. The approach starting from 2-methyl-5-nitrophenol is highlighted as more process-oriented and applicable in the resynthesis of cardiotonic drugs Sulmazole and Isomazole .

Molecular Structure Analysis

While the molecular structure of 2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine is not analyzed in the provided papers, the structure of a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is studied. This compound is a nitrogen analog of stilbene and has been synthesized through a single-step process .

Chemical Reactions Analysis

The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine has been investigated for its ability to inhibit tyrosinase activity, which is a key enzyme in the biosynthesis of melanin. By inhibiting this enzyme, the compound effectively reduces melanin production, which is a significant reaction in the context of hyper-pigmentation treatments .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine include its UV-blocking effect, particularly in the UV-B band, and its superoxide dismutase (SOD)-like activity. The SOD-like activity indicates that the compound can protect against auto-oxidation. These properties suggest that the compound could be used as a skin whitening agent due to its ability to inhibit melanin production and protect the skin from UV radiation .

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine" . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPCZQPPXQUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389572
Record name SBB007244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine

CAS RN

355816-32-9
Record name SBB007244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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